molecular formula C19H21N3O2 B4959455 1-[3-[3-(6-Methoxypyridin-3-yl)phenyl]pyrazol-1-yl]-2-methylpropan-2-ol

1-[3-[3-(6-Methoxypyridin-3-yl)phenyl]pyrazol-1-yl]-2-methylpropan-2-ol

Cat. No.: B4959455
M. Wt: 323.4 g/mol
InChI Key: RTAFYWOQBBBXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-[3-(6-Methoxypyridin-3-yl)phenyl]pyrazol-1-yl]-2-methylpropan-2-ol is a complex organic compound that features a pyrazole ring, a pyridine ring, and a methoxyl group

Properties

IUPAC Name

1-[3-[3-(6-methoxypyridin-3-yl)phenyl]pyrazol-1-yl]-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-19(2,23)13-22-10-9-17(21-22)15-6-4-5-14(11-15)16-7-8-18(24-3)20-12-16/h4-12,23H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAFYWOQBBBXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C=CC(=N1)C2=CC=CC(=C2)C3=CN=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[3-(6-Methoxypyridin-3-yl)phenyl]pyrazol-1-yl]-2-methylpropan-2-ol typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, temperature control, and purification methods are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[3-[3-(6-Methoxypyridin-3-yl)phenyl]pyrazol-1-yl]-2-methylpropan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[3-[3-(6-Methoxypyridin-3-yl)phenyl]pyrazol-1-yl]-2-methylpropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-[3-(6-Methoxypyridin-3-yl)phenyl]pyrazol-1-yl]-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxy-5-fluoro-phenyl)-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-2-propen-1-one
  • 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

1-[3-[3-(6-Methoxypyridin-3-yl)phenyl]pyrazol-1-yl]-2-methylpropan-2-ol is unique due to its specific structural features, such as the presence of both a pyrazole and a pyridine ring, which confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.